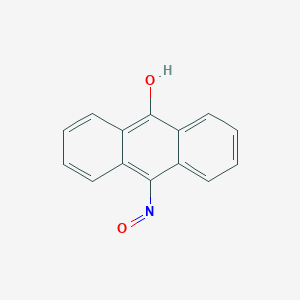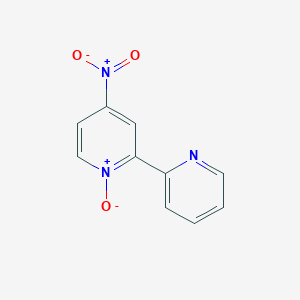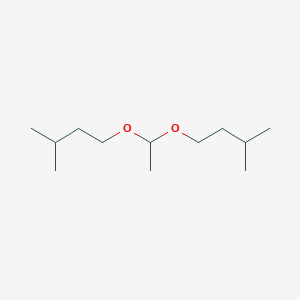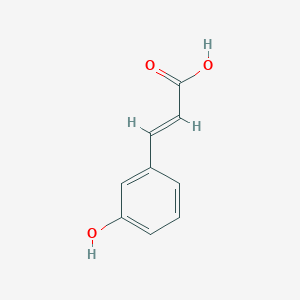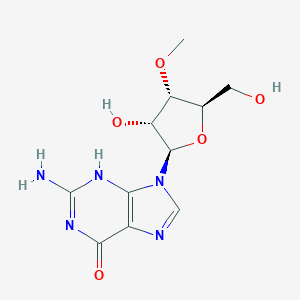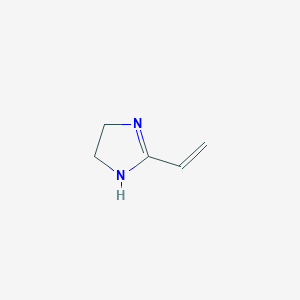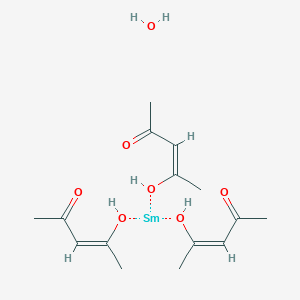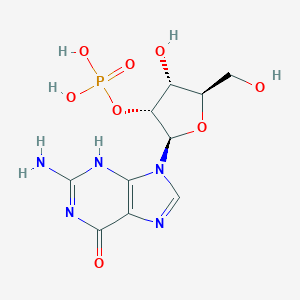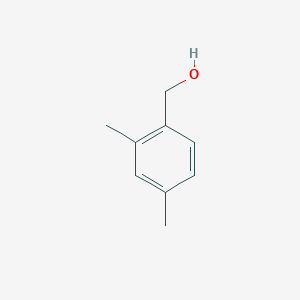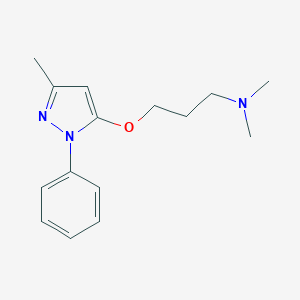
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole, commonly known as DMPA, is a synthetic compound that belongs to the class of pyrazole derivatives. DMPA is widely used in scientific research for its unique biochemical and physiological effects.
Wirkmechanismus
DMPA exerts its pharmacological effects by binding to and inhibiting the activity of GPR18 and GPR55. GPR18 is expressed in various immune cells, including T cells, B cells, and monocytes, and plays a role in the regulation of immune function and inflammation. GPR55 is expressed in various tissues, including the brain, immune cells, and cancer cells, and has been implicated in the regulation of pain, inflammation, and cancer.
Biochemische Und Physiologische Effekte
DMPA has been shown to modulate various biochemical and physiological processes, including immune function, inflammation, pain, and cancer. DMPA has been shown to inhibit cytokine production and T cell activation, suggesting that it may have therapeutic potential in the treatment of autoimmune diseases and inflammatory disorders. DMPA has also been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting that it may have anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
DMPA is a useful pharmacological tool for investigating the role of GPR18 and GPR55 in various physiological and pathological processes. DMPA is a selective antagonist of GPR18 and GPR55, which allows for the specific inhibition of these receptors without affecting other GPCRs. However, DMPA has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of DMPA in scientific research. One potential application is in the development of novel therapeutics for autoimmune diseases and inflammatory disorders. DMPA has been shown to inhibit cytokine production and T cell activation, suggesting that it may have therapeutic potential in these conditions. Another potential application is in the development of anticancer therapies. DMPA has been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting that it may have potential as an anticancer agent. Finally, further research is needed to elucidate the precise mechanisms of action of DMPA and its potential interactions with other GPCRs.
Synthesemethoden
DMPA can be synthesized by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-dimethylaminopropyl chloride in the presence of a base. The reaction yields DMPA as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DMPA has been widely used in scientific research as a pharmacological tool to investigate the role of G protein-coupled receptors (GPCRs) in various physiological and pathological processes. DMPA is a selective antagonist of the G protein-coupled receptor 18 (GPR18), which has been implicated in the regulation of immune function, inflammation, and cancer. DMPA has also been used to study the role of GPR55, another GPCR that is involved in the regulation of pain, inflammation, and cancer.
Eigenschaften
CAS-Nummer |
15083-53-1 |
|---|---|
Produktname |
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole |
Molekularformel |
C15H21N3O |
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C15H21N3O/c1-13-12-15(19-11-7-10-17(2)3)18(16-13)14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3 |
InChI-Schlüssel |
BIWPDVUYEQYUMI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCN(C)C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN(C(=C1)OCCCN(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





